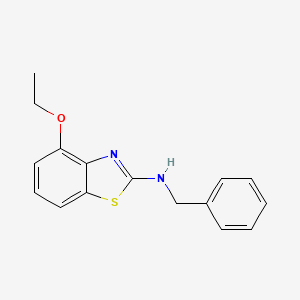

N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-2-19-13-9-6-10-14-15(13)18-16(20-14)17-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDWETRSXBSZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine physical properties

An In-depth Technical Guide to the Physical Properties of N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its rigid, bicyclic structure and ability to participate in various non-covalent interactions make it a privileged pharmacophore. This guide focuses on a specific derivative, This compound , a molecule of interest for researchers in drug discovery and development.

Physical properties are the bedrock upon which a compound's suitability as a drug candidate is built. Properties such as melting point, solubility, and lipophilicity govern everything from manufacturability and formulation to absorption, distribution, metabolism, and excretion (ADME). Understanding and accurately measuring these characteristics is a non-negotiable aspect of preclinical development.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a detailed overview of the key physical properties of this compound. Due to the limited availability of public experimental data for this specific 4-ethoxy isomer, this guide integrates data from the closely related 6-ethoxy isomer for comparative analysis, outlines authoritative experimental protocols for in-house determination, and provides expert insights into the expected physicochemical characteristics based on its molecular architecture.

Molecular Identity and Structure

Accurate identification is the first step in any chemical analysis. The structural features of this compound—an ethoxy group at the 4-position of the benzothiazole ring and a benzyl group on the exocyclic amine—are critical determinants of its physical properties.

The position of the ethoxy group significantly influences the molecule's polarity, crystal packing, and interaction with biological macromolecules compared to its isomers. For context, this guide will reference the more extensively documented isomer, N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine.

Diagram 2: Workflow for Melting Point Determination.

Aqueous Solubility

Theoretical Background & Significance

Aqueous solubility is a critical physicochemical property that profoundly influences a drug's absorption and bioavailability. [3][4]For oral administration, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed through the intestinal wall. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability. [5]Solubility is typically measured in a buffered aqueous solution at a physiologically relevant pH (e.g., pH 7.4 for plasma).

Predicted & Comparative Data

The molecular structure of this compound contains both lipophilic (benzyl group, benzothiazole core) and hydrophilic (ethoxy group, amine) moieties. The presence of the secondary amine, which can be protonated, suggests that its solubility will be pH-dependent. Overall, the molecule is expected to have low aqueous solubility. The solubility of the 4-ethoxy isomer may differ from the 6-ethoxy isomer due to differences in dipole moment and crystal lattice energy, which affect how readily the molecule can be solvated by water.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility. [6]It measures the concentration of a saturated solution after a prolonged incubation period, ensuring true equilibrium is reached.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a clear glass vial containing a specific volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). [7]The excess solid is necessary to ensure saturation is achieved.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a shaker or on a rotator in a temperature-controlled environment (e.g., 37°C for physiological relevance). [4] * Agitate the mixture for a sufficient period to reach equilibrium. This can take 24 to 72 hours. [6][7]It is advisable to measure the concentration at multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially high results.

-

Centrifuge the sample at high speed to pellet the excess solid. Alternatively, use a specialized 96-well filter plate designed for solubility assays. [5][7]4. Quantification:

-

Carefully collect an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). [7] * A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Diagram 3: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (LogP / LogD)

Theoretical Background & Significance

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter in drug design. [8]It influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its interaction with metabolic enzymes. The partition coefficient (LogP) is the measure of lipophilicity for a neutral compound, defined as the logarithm of its concentration ratio in a biphasic system of n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) is used, which measures the partition at a specific pH and accounts for all forms (ionized and non-ionized) of the molecule. [9]

Predicted & Comparative Data

This compound contains significant lipophilic surface area from the benzyl and benzothiazole rings. The secondary amine is basic and will be partially protonated at physiological pH (7.4), meaning its LogD value will be lower than its LogP. The molecule is expected to be quite lipophilic, likely with a LogP value in the range of 3-5, a common range for CNS-active drugs and other membrane-permeable agents. Positional differences of the ethoxy group (C4 vs. C6) can subtly alter the lipophilicity by affecting the overall molecular polarity and hydrogen bonding potential.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This protocol is the standard method for determining the distribution coefficient at pH 7.4.

Methodology:

-

Phase Preparation:

-

Prepare the two immiscible phases: n-octanol and an aqueous buffer (phosphate buffer, pH 7.4).

-

Pre-saturate each phase with the other by mixing them vigorously and then allowing them to separate completely. This ensures that the volumes do not change during the experiment. [10]2. Partitioning:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and the pre-saturated aqueous buffer. [9] * Seal the vial and shake vigorously for a sufficient time (e.g., 1 to 24 hours) to allow the compound to partition and reach equilibrium between the two phases. [11]3. Phase Separation:

-

After shaking, centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in both the n-octanol phase (C_oct) and the aqueous phase (C_aq) using a suitable analytical method like HPLC or LC-MS. [10]5. Calculation:

-

Calculate the LogD at pH 7.4 using the following formula: LogD₇.₄ = log₁₀ (C_oct / C_aq)

-

Sources

- 1. arabjchem.org [arabjchem.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. enamine.net [enamine.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. scispace.com [scispace.com]

- 9. enamine.net [enamine.net]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine

Executive Summary: This document provides a comprehensive technical overview of N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. While the initial topic specified the 4-ethoxy isomer, publicly available technical data is extensive for the closely related structural isomer, N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine. This guide will therefore focus on this well-documented compound, presenting its physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and key applications. The benzothiazole core is a privileged structure in drug discovery, and understanding the synthesis and properties of its derivatives is crucial for the development of novel therapeutics and advanced materials.[1][2]

Introduction

The 1,3-benzothiazole moiety is a bicyclic heterocyclic scaffold consisting of a benzene ring fused to a thiazole ring. This structural unit is of paramount importance in medicinal chemistry, conferring compounds with a unique combination of rigidity, aromaticity, and hydrogen-bonding capabilities that facilitate favorable interactions with biological targets.[3][4] Derivatives of benzothiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine (Compound 3 ) belongs to this versatile class of molecules. The presence of the 6-ethoxy group modifies the electronic properties of the benzothiazole core, while the N-benzyl group enhances lipophilicity and provides additional vectors for molecular interactions.[1] These features make it a valuable building block for creating more complex molecules in drug discovery programs and a functional component in the design of novel organic materials.[1] This guide serves as a technical resource for professionals, detailing the foundational chemical knowledge required to effectively synthesize, characterize, and utilize this compound in a research and development setting.

Physicochemical Properties and Molecular Identification

Accurate identification and understanding of a compound's fundamental properties are the bedrock of any scientific investigation. The key identifiers and calculated properties for N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine are summarized below.

| Property | Value | Source |

| IUPAC Name | N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine | [1] |

| CAS Number | 743452-45-1 | [1][5] |

| Molecular Formula | C₁₆H₁₆N₂OS | [1][5] |

| Molecular Weight | 284.38 g/mol | [1][5] |

| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3 | [1] |

| InChI Key | WGWKHFGRLSGXBF-UHFFFAOYSA-N | [1] |

Synthesis and Purification Workflow

The synthesis of N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine is typically accomplished via a robust two-step process, beginning with the formation of the core benzothiazole ring system, followed by N-alkylation.[1]

Experimental Protocol: Synthesis of 6-ethoxy-1,3-benzothiazol-2-amine (Intermediate 2)

This procedure is based on the classical thiocyanation of an aniline derivative followed by intramolecular cyclization.[1]

-

Reagents & Equipment:

-

4-Ethoxyaniline (1.0 eq)

-

Ammonium thiocyanate (NH₄SCN) (2.2 eq)

-

Bromine (Br₂) (2.0 eq)

-

Glacial acetic acid

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

-

Procedure:

-

Dissolve 4-ethoxyaniline and ammonium thiocyanate in glacial acetic acid in a round-bottom flask.

-

Cool the mixture to 0-5 °C using an ice bath while stirring.

-

Add a solution of bromine in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum.

-

Purify the crude product by recrystallization from ethanol/water.

-

-

Causality and Trustworthiness: The low temperature is critical during bromine addition to control the exothermic reaction and prevent the formation of undesired brominated byproducts. The precipitation in ice water and subsequent washing are self-validating steps to remove acid and unreacted salts, confirmed by checking the filtrate's pH.

Experimental Protocol: Synthesis of N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine (Product 3)

This step involves a standard nucleophilic substitution (N-alkylation) reaction.[1]

-

Reagents & Equipment:

-

6-ethoxy-1,3-benzothiazol-2-amine (1.0 eq)

-

Benzyl bromide or benzyl chloride (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 eq)

-

Acetonitrile or Dimethylformamide (DMF)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

-

Procedure:

-

To a solution of 6-ethoxy-1,3-benzothiazol-2-amine in acetonitrile, add the base (e.g., K₂CO₃).

-

Add benzyl bromide dropwise to the suspension at room temperature.

-

Heat the mixture to reflux (approx. 80 °C for acetonitrile) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

-

Causality and Trustworthiness: The base is essential to deprotonate the amine nitrogen, making it a more potent nucleophile to attack the electrophilic benzyl halide. Reaction completion is validated empirically by TLC, ensuring that the process is not terminated prematurely or run unnecessarily long, which could lead to side reactions.

Analytical Characterization

Confirming the identity and purity of the final compound is a critical step. Mass spectrometry is a primary tool for this purpose.

Mass Spectrometry

Mass spectral analysis provides confirmation of the molecular weight and offers structural clues through fragmentation patterns.[1]

| Analysis | Expected m/z | Interpretation |

| Parent Ion | 285.1 [M+H]⁺ | Confirms the molecular weight of the target compound. |

| Major Fragment 1 | ~240 [M-C₂H₅O]⁺ | Corresponds to the loss of the ethoxy group. |

| Major Fragment 2 | ~194 [M-C₇H₇]⁺ | Corresponds to the cleavage and loss of the benzyl group. |

Applications in Research and Development

N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine is not an end-product but rather a versatile platform molecule with applications spanning multiple scientific disciplines.[1]

-

Drug Discovery and Medicinal Chemistry: As a derivative of the benzothiazole scaffold, this compound is an attractive starting point for library synthesis.[1] The 2-amino group can be further functionalized to explore structure-activity relationships (SAR) for various therapeutic targets, including kinases and other enzymes implicated in cancer.[2]

-

Proteomics Research: Benzothiazole derivatives have been specifically noted for their use in proteomics research, particularly in the study of ubiquitination.[1] Ubiquitination is a post-translational modification where ubiquitin is attached to a substrate protein, affecting processes like protein degradation. This compound may serve as a core for developing chemical probes or inhibitors targeting enzymes within the ubiquitination cascade.

-

Materials Science: The rigid, aromatic structure of the benzothiazole core makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where electron-rich heterocyclic systems are highly valued.[1]

References

-

PubChem. N-benzyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine | C19H21N3S | CID 14575283. Available from: [Link]

-

PubChem. Benzyl(ethoxy)amine | C9H13NO | CID 18794272. Available from: [Link]

-

ResearchGate. (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2025-11-15). Available from: [Link]

-

ChemicalRegister. N-benzyl-4,6-difluoro-1,3-benzothiazol-2-amine,N-benzyl-4,6-difluoropyrimidin-2-amine Suppliers & Manufacturers. Available from: [Link]

-

ResearchGate. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach | Request PDF. (2025-08-06). Available from: [Link]

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available from: [Link]

-

MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]

- Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

Preprints.org. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024-09-05). Available from: [Link]

Sources

- 1. Buy N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine | 743452-45-1 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate [mdpi.com]

- 5. 743452-45-1 | N-Benzyl-6-ethoxy-1,3-benzothiazol-2-amine - Moldb [moldb.com]

An In-Depth Technical Guide to the Biological Activity of N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of the novel synthetic compound, N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine. While direct experimental data for this specific molecule is not yet extensively available, this document synthesizes current knowledge of the benzothiazole scaffold, its derivatives, and relevant structure-activity relationships to project its potential as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its potential anticancer, antimicrobial, and enzyme inhibitory properties, along with detailed experimental protocols for its investigation.

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,3-benzothiazole nucleus is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. The fusion of a benzene ring with a thiazole ring creates a rigid, planar structure with unique electronic properties that facilitate interactions with various biological targets. This "privileged structure" is a cornerstone in the design of novel therapeutic agents, with derivatives exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.

This compound is a novel derivative that combines the core benzothiazole scaffold with a benzyl group at the 2-amino position and an ethoxy group at the 4-position. The benzyl group can enhance lipophilicity and introduce steric bulk, influencing binding affinity and target selectivity. The ethoxy group at the 4-position is predicted to modulate the electronic properties and metabolic stability of the molecule. This guide will explore the predicted biological activities of this compound based on the established pharmacology of its chemical relatives.

Physicochemical Properties and Synthesis

A foundational understanding of the physicochemical properties of this compound is crucial for its application in biological assays. While experimental data for this specific molecule is limited, we can infer its general characteristics.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₆H₁₆N₂OS | Based on its chemical structure. |

| Molecular Weight | ~284.38 g/mol | Calculated from the molecular formula. |

| Solubility | Predicted to be soluble in organic solvents like DMSO, ethanol, and methanol. Limited aqueous solubility is expected. | The presence of the benzyl and benzothiazole rings contributes to its lipophilic character. |

| Stability | Generally stable under standard laboratory conditions. May be susceptible to oxidation at the sulfur atom. | Benzothiazole rings are relatively stable, but the sulfur atom can be a site for metabolic modification. |

Synthesis: The synthesis of this compound would likely follow established routes for N-substituted 2-aminobenzothiazoles. A plausible synthetic pathway involves a multi-step process:

-

Formation of the 2-aminobenzothiazole core: This can be achieved through the reaction of 3-ethoxyaniline with a thiocyanating agent, followed by cyclization.

-

N-benzylation: The resulting 4-ethoxy-1,3-benzothiazol-2-amine can then be reacted with a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base to yield the final product.

Caption: Predicted inhibition of the PI3K/Akt signaling pathway.

3.1.2. Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. [1]The inhibition of the NF-κB pathway is a key strategy in cancer therapy. Certain benzothiazole derivatives have been shown to suppress NF-κB activation. [2][3]this compound may inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.

Caption: Predicted modulation of the NF-κB signaling pathway.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. [4][5]The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

3.2.1. Inhibition of Bacterial Enzymes

Several bacterial enzymes have been identified as targets for benzothiazole compounds, including DNA gyrase and dihydropteroate synthase (DHPS). [4][5]DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. DHPS is a key enzyme in the folate biosynthesis pathway, which is vital for bacterial survival. It is plausible that this compound could exhibit antibacterial activity by targeting one or both of these enzymes. The presence of the ethoxy group at the 4-position may influence the binding affinity to these targets.

Enzyme Inhibition

3.3.1. Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and are implicated in tumor progression and metastasis. [6]Benzothiazole sulfonamides are a known class of potent CA inhibitors. While this compound is not a sulfonamide, the benzothiazole scaffold itself can contribute to CA binding. Further investigation is warranted to determine if this compound exhibits inhibitory activity against tumor-associated CAs.

3.3.2. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. [7]Several benzothiazole derivatives have been reported as potent tyrosinase inhibitors. [7][8]The mechanism often involves chelation of the copper ions in the active site of the enzyme. The structural features of this compound suggest it may interact with the tyrosinase active site, making it a candidate for investigation as a tyrosinase inhibitor.

Experimental Protocols

To validate the predicted biological activities of this compound, a series of well-established in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure cytotoxicity of potential medicinal agents and toxic materials.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. [9] Protocol:

-

Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for the broth microdilution assay.

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydrase Assay

This method measures the inhibition of the CO₂ hydration activity of carbonic anhydrase. [10] Protocol:

-

Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl) and a CO₂-saturated water solution.

-

Enzyme and Inhibitor Incubation: Pre-incubate the carbonic anhydrase enzyme with various concentrations of this compound.

-

Stopped-Flow Measurement: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in a stopped-flow spectrophotometer.

-

Data Acquisition: Monitor the change in pH over time using a pH indicator dye.

-

Data Analysis: Calculate the initial rates of the reaction and determine the IC₅₀ and Kᵢ values for the inhibitor.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase. [11] Protocol:

-

Reagent Preparation: Prepare a phosphate buffer, L-DOPA solution, and mushroom tyrosinase solution.

-

Assay Setup: In a 96-well plate, add the buffer, various concentrations of this compound, and the tyrosinase solution. Pre-incubate for 10 minutes.

-

Initiate Reaction: Add the L-DOPA solution to each well to start the reaction.

-

Absorbance Measurement: Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. [7][10]

-

Position 2: The 2-amino group is a common site for substitution. The introduction of a benzyl group, as in the target molecule, generally increases lipophilicity and can lead to enhanced cell permeability and target engagement.

-

Position 4: The introduction of an ethoxy group at this position is less common than substitutions at the 6-position. However, alkoxy groups can influence the electronic properties of the benzothiazole ring system through their electron-donating nature. This can affect the molecule's interaction with biological targets. The ethoxy group may also serve as a site for metabolism.

-

Overall Structure: The combination of the N-benzyl and 4-ethoxy substituents creates a unique electronic and steric profile that will ultimately determine its specific biological activities and potency.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive body of research on related benzothiazole derivatives, this compound is predicted to possess significant anticancer, antimicrobial, and enzyme inhibitory activities. The proposed mechanisms of action, including the inhibition of the PI3K/Akt and NF-κB signaling pathways, offer a solid foundation for further investigation.

The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these predicted activities. Future research should focus on the synthesis and in vitro screening of this compound to confirm its biological profile. Subsequent studies could involve in vivo efficacy and toxicity assessments, as well as lead optimization to enhance potency and selectivity. The exploration of this and other novel benzothiazole derivatives holds great promise for the discovery of next-generation therapeutics.

References

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). National Institutes of Health. Retrieved from [Link]

-

Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). National Institutes of Health. Retrieved from [Link]

-

The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. (2023). National Institutes of Health. Retrieved from [Link]

-

The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. (n.d.). ResearchGate. Retrieved from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH Asia. Retrieved from [Link]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). JournalAgent. Retrieved from [Link]

-

Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Publishing. Retrieved from [Link]

-

Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors and Functional Mimics of Glutathione Peroxidase. (2025). ACS Publications. Retrieved from [Link]

-

Tyrosinase inhibitory activity. (2023). ResearchGate. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (n.d.). MDPI. Retrieved from [Link]

-

Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1. (2011). National Institutes of Health. Retrieved from [Link]

-

Anticancer activity of benzothiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). MDPI. Retrieved from [Link]

-

A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. (2025). ResearchGate. Retrieved from [Link]

-

Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. (n.d.). Global Science Books. Retrieved from [Link]

-

Examples of benzothiazole‐based class‐I PI3K inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (n.d.). MDPI. Retrieved from [Link]

-

Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. (2011). PubMed. Retrieved from [Link]

-

Synthesis and biological activity of [[(heterocycloamino)alkoxy] benzyl]-2,4-thiazolidinediones as PPARgamma agonists. (2006). PubMed. Retrieved from [Link]

-

Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors and Functional Mimics of Glutathione Peroxidase. (2025). ACS Publications. Retrieved from [Link]

-

Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.). Google Patents.

-

A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (n.d.). MDPI. Retrieved from [Link]

-

Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors and Functional Mimics of Glutathione Peroxidase. (2025). ACS Publications. Retrieved from [Link]

Sources

- 1. globalsciencebooks.info [globalsciencebooks.info]

- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of [[(heterocycloamino)alkoxy] benzyl]-2,4-thiazolidinediones as PPARgamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine is a member of the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide array of pharmacological activities.[1][2] While direct studies on this specific molecule are limited, the extensive research on structurally related benzothiazole derivatives provides a strong foundation for predicting and validating its potential therapeutic targets. This guide synthesizes the current understanding of benzothiazole bioactivity to propose and detail a strategic approach for investigating this compound as a potential therapeutic agent. We will explore its plausible roles in oncology, inflammation, infectious diseases, and neurodegenerative disorders, providing detailed experimental workflows for target validation.

Introduction: The Benzothiazole Scaffold as a Privileged Structure

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a common motif in numerous biologically active compounds.[1] This structural framework allows for diverse chemical modifications, leading to a broad spectrum of therapeutic applications including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] The versatility of the benzothiazole scaffold makes this compound a compelling candidate for drug discovery and development. This document serves as a technical guide for researchers to explore the therapeutic potential of this specific molecule by leveraging the knowledge gained from the broader class of benzothiazole derivatives.

Potential Therapeutic Applications and Target Validation

Based on the extensive literature on benzothiazole derivatives, we have identified four key areas where this compound could exhibit significant therapeutic activity. For each area, we propose potential molecular targets and provide detailed protocols for their validation.

Oncology

Benzothiazole derivatives have demonstrated potent anticancer activities across various cancer cell lines.[5][6] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[7]

Scientific Rationale: The benzothiazole scaffold can act as an ATP-competitive inhibitor at the catalytic domain of protein tyrosine kinases, which are crucial regulators of cancer cell proliferation and survival.[8] Substituted benzothiazoles have been shown to inhibit various PTKs, including ABL1 and ABL2 kinases.[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer-relevant protein tyrosine kinases.

-

Materials:

-

Recombinant human PTKs (e.g., ABL1, EGFR, VEGFR2)

-

Specific peptide substrates for each kinase

-

ATP (Adenosine triphosphate)

-

This compound (test compound)

-

Positive control inhibitor (e.g., Imatinib for ABL1)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Luminometer

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Data Presentation:

| Kinase | This compound IC50 (µM) | Positive Control IC50 (µM) |

| ABL1 | TBD | TBD |

| EGFR | TBD | TBD |

| VEGFR2 | TBD | TBD |

TBD: To be determined

Workflow Visualization:

Caption: Workflow for in vitro kinase inhibition assay.

Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and is constitutively active in many cancers, promoting cell proliferation and inhibiting apoptosis.[7][9] Benzothiazole derivatives have been shown to suppress NF-κB activation, leading to downstream inhibition of inflammatory and survival signals.[7][10]

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

-

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB pathway in a relevant cancer cell line (e.g., HepG2).

-

Materials:

-

HepG2 human hepatocellular carcinoma cells

-

Complete cell culture medium

-

This compound

-

TNF-α (Tumor Necrosis Factor-alpha) to stimulate the pathway

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed HepG2 cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of the test compound for 2 hours.

-

Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes.

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with specific primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (β-actin).

-

Signaling Pathway Visualization:

Sources

- 1. flore.unifi.it [flore.unifi.it]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 4. benthamscience.com [benthamscience.com]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Introduction: The Benzothiazole Scaffold as a Modulator of the Ubiquitin-Proteasome System

As a Senior Application Scientist, this guide is structured to navigate the frontier of ubiquitination research by proposing a comprehensive framework for investigating the largely unexplored compound, N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine. While direct, peer-reviewed studies linking this specific molecule to the ubiquitination cascade are not present in current literature, its core benzothiazole structure is a privileged scaffold known to interact with key enzymes in this pathway. This guide, therefore, serves as a prospective technical manual, outlining a robust, hypothesis-driven approach to characterize its potential as a novel modulator of ubiquitination.

The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis, governing the degradation of a vast array of proteins and thereby regulating critical processes such as cell cycle progression, DNA repair, and signal transduction. The system's specificity is maintained by a cascade of enzymes: E1 activating enzymes, E2 conjugating enzymes, and E3 ligases, which tag substrate proteins with ubiquitin. This process is reversed by deubiquitinating enzymes (DUBs), which remove ubiquitin, rescuing proteins from degradation. The balance between ubiquitination and deubiquitination is crucial, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making the UPS a fertile ground for therapeutic intervention.

The benzothiazole moiety is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Notably, derivatives of this structure have been identified as inhibitors of key enzymes within the UPS. For instance, certain benzothiazole-containing compounds have been shown to inhibit the activity of deubiquitinating enzymes (DUBs) and E3 ligases. This precedent forms the scientific rationale for investigating this compound as a potential novel modulator of this pathway.

Hypothesis: Based on the established activity of related compounds, we hypothesize that this compound (henceforth referred to as "BT-BEA") may function as an inhibitor of a specific subset of DUBs or E3 ligases, thereby altering cellular ubiquitination patterns and impacting downstream signaling pathways. This guide will outline the necessary steps to rigorously test this hypothesis.

Proposed Mechanism of Action and Investigational Workflow

The proposed research plan is designed as a multi-stage process, beginning with broad, high-throughput screening and progressively narrowing down to specific target identification and validation. This tiered approach ensures an efficient use of resources and builds a logical, evidence-based case for the compound's mechanism of action.

Caption: Proposed experimental workflow for characterizing BT-BEA.

Detailed Experimental Protocols

Phase 1: In Vitro Enzymatic Screening

Objective: To determine if BT-BEA directly inhibits the enzymatic activity of a panel of purified, recombinant DUBs or E3 ligases.

Protocol: DUB Inhibition Assay using Ubiquitin-AMC

This protocol is a standard method for assessing DUB activity.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT.

-

Enzyme Stock: Prepare a 100X stock of the recombinant DUB (e.g., USP7, UCHL1) in assay buffer.

-

Substrate Stock: Prepare a 10 mM stock of Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) in DMSO.

-

Compound Stock: Prepare a 10 mM stock of BT-BEA in DMSO. Create a 10-point serial dilution series (e.g., from 100 µM to 5 nM final concentration).

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of BT-BEA dilution or DMSO (vehicle control) to each well.

-

Add 178 µL of Assay Buffer to each well.

-

Initiate the reaction by adding 20 µL of a pre-mixed enzyme/substrate solution (final concentrations: 1-5 nM DUB, 100-500 nM Ub-AMC).

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.

-

Normalize the velocities to the vehicle control (100% activity).

-

Plot the percent inhibition against the logarithm of the BT-BEA concentration and fit the data to a dose-response curve to determine the IC50 value.

-

| Parameter | Description | Example Value |

| Enzyme Concentration | Final concentration of DUB in the assay. | 5 nM |

| Substrate Concentration | Final concentration of Ub-AMC. | 250 nM |

| Compound Concentration | Range of final concentrations for BT-BEA. | 5 nM - 100 µM |

| Incubation Time | Duration of the kinetic read. | 60 minutes |

| IC50 | Concentration of BT-BEA for 50% inhibition. | To be determined |

Phase 2: Cell-Based Assays

Objective: To confirm that BT-BEA can penetrate cells and modulate the ubiquitination process in a cellular environment.

Protocol: Global Ubiquitination Analysis by Western Blot

-

Cell Culture and Treatment:

-

Plate a relevant cell line (e.g., HEK293T, HCT116) at a density that will result in 70-80% confluency at the time of harvest.

-

Treat the cells with increasing concentrations of BT-BEA (e.g., 0.1, 1, 10, 25 µM) and a DMSO vehicle control for a set time period (e.g., 6, 12, 24 hours).

-

Optional: As a positive control for ubiquitin accumulation, treat a set of cells with a proteasome inhibitor like MG132 (10 µM) for the final 4-6 hours of the experiment.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include a DUB inhibitor like N-Ethylmaleimide (NEM) at 10 mM to preserve ubiquitin linkages during lysis.

-

Clarify the lysates by centrifugation (14,000 x g, 15 min, 4°C).

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 4-15% gradient gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody that recognizes ubiquitin (e.g., P4D1 or FK2 clones).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and image the results. A high-molecular-weight smear indicates polyubiquitinated proteins.

-

Re-probe the blot for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Phase 3: Target Identification

Objective: To identify the specific protein(s) that BT-BEA directly binds to in a cellular context.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells. It operates on the principle that a protein becomes more thermally stable when bound to a ligand.

-

Cell Treatment and Heating:

-

Treat cultured cells with BT-BEA or a vehicle control for a specified time.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.

-

Cool the tubes at room temperature for 3 minutes.

-

-

Lysis and Protein Separation:

-

Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 25°C water bath).

-

Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

-

Analysis:

-

Collect the supernatant and analyze the abundance of the putative target protein (identified in Phase 1) by Western blot.

-

In the vehicle-treated samples, the protein signal will decrease as the temperature increases.

-

In the BT-BEA-treated samples, if the compound binds and stabilizes the target protein, the protein will remain in the soluble fraction at higher temperatures compared to the control. This "thermal shift" is evidence of direct target engagement.

-

Caption: The principle and workflow of the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

This guide provides a foundational, technically detailed framework for the initial characterization of this compound (BT-BEA) as a potential modulator of the ubiquitination pathway. By systematically progressing from broad in vitro screens to cell-based validation and finally to direct target engagement assays, researchers can build a robust, evidence-based understanding of this novel compound's biological activity.

Positive results from this workflow would warrant further investigation, including:

-

Mass Spectrometry-based Proteomics: To identify the specific substrates of the validated target enzyme that are affected by BT-BEA treatment.

-

Structural Biology: Co-crystallization of BT-BEA with its target protein to elucidate the precise binding mode and inform structure-activity relationship (SAR) studies for the development of more potent and selective analogs.

-

In Vivo Studies: Evaluation of the compound's efficacy and safety in preclinical disease models relevant to the identified target, such as specific cancers or neurodegenerative disorders.

By following this rigorous, multi-faceted approach, the scientific community can effectively determine if BT-BEA holds promise as a new chemical tool to probe the complexities of the ubiquitin-proteasome system or as a starting point for a future therapeutic agent.

References

-

Koprowska, K., Młynarczuk-Biały, I., & Biały, M. (2022). The Benzothiazole Moiety as a Scaffold for the Development of Deubiquitinase Inhibitors. Molecules, 27(15), 4989. [Link]

-

Li, H., et al. (2018). Discovery of novel benzothiazole derivatives as potent inhibitors of ubiquitin-specific protease 7 (USP7). Bioorganic & Medicinal Chemistry, 26(15), 4448-4458. [Link]

-

Tirat, A., et al. (2005). A high-throughput assay for ubiquitinating and deubiquitinating enzymes. Analytical Biochemistry, 343(2), 244-255. [Link]

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

-

Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, two-step experimental protocol for the synthesis of N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine, a substituted benzothiazole derivative with potential applications in medicinal chemistry and drug discovery. The synthesis involves the initial formation of the 2-amino-4-ethoxy-1,3-benzothiazole scaffold via electrophilic cyclization of 1-(3-ethoxyphenyl)thiourea, followed by N-benzylation of the exocyclic amino group through reductive amination. This guide offers in-depth explanations for experimental choices, a self-validating protocol, and visual aids to ensure reproducibility and a thorough understanding of the synthetic pathway.

Introduction

The benzothiazole ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-aminobenzothiazole core, in particular, serves as a versatile intermediate for the synthesis of more complex molecules. The introduction of various substituents on the benzene ring and the 2-amino group allows for the fine-tuning of the molecule's physicochemical properties and biological targets. This compound is a specific derivative with potential for further functionalization and exploration in drug development programs. This document outlines a reliable and reproducible method for its laboratory-scale synthesis.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in two main stages, starting from 3-ethoxyaniline.

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of 2-Amino-4-ethoxy-1,3-benzothiazole

This initial stage involves the formation of the key benzothiazole intermediate. The causality behind this two-step process lies in the initial formation of a nucleophilic thiourea from 3-ethoxyaniline, which then undergoes an intramolecular electrophilic cyclization upon treatment with bromine.

Step 1.1: Synthesis of 1-(3-Ethoxyphenyl)thiourea

The synthesis begins with the formation of a thiourea derivative from 3-ethoxyaniline. The reaction with an isothiocyanate generated in situ from potassium thiocyanate and acid provides the necessary precursor for the subsequent cyclization.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Ethoxyaniline | 137.18 | 13.72 g | 100 |

| Potassium Thiocyanate | 97.18 | 10.69 g | 110 |

| Concentrated HCl | 36.46 | 10 mL | ~120 |

| Ethanol | 46.07 | 150 mL | - |

| Water | 18.02 | 150 mL | - |

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 13.72 g (100 mmol) of 3-ethoxyaniline in 150 mL of ethanol.

-

To this solution, add 10.69 g (110 mmol) of potassium thiocyanate.

-

Slowly add 10 mL of concentrated hydrochloric acid to the stirring mixture. The addition is exothermic, and a gentle warming of the mixture may be observed.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 300 mL of ice-cold water with stirring.

-

The white precipitate of 1-(3-ethoxyphenyl)thiourea is collected by vacuum filtration.

-

Wash the solid with cold water (3 x 50 mL) and dry under vacuum. The product is typically used in the next step without further purification. Expected yield: 85-95%.

Step 1.2: Oxidative Cyclization to 2-Amino-4-ethoxy-1,3-benzothiazole

The synthesized thiourea undergoes an oxidative cyclization in the presence of bromine to form the benzothiazole ring. Bromine acts as an electrophile, promoting the intramolecular attack of the sulfur atom onto the aromatic ring.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-(3-Ethoxyphenyl)thiourea | 196.27 | 19.63 g | 100 |

| Bromine | 159.81 | 5.4 mL | 105 |

| Chloroform | 119.38 | 200 mL | - |

| Sodium Thiosulfate | 158.11 | - | - |

| Sodium Bicarbonate | 84.01 | - | - |

-

Suspend 19.63 g (100 mmol) of 1-(3-ethoxyphenyl)thiourea in 200 mL of chloroform in a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add a solution of 5.4 mL (105 mmol) of bromine in 50 mL of chloroform from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. The reaction progress can be monitored by TLC.

-

Cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product will form.

-

Filter the solid and wash with a small amount of cold chloroform.

-

Suspend the solid in 200 mL of water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Collect the free base by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to afford pure 2-amino-4-ethoxy-1,3-benzothiazole as a crystalline solid. Expected yield: 70-80%.

Part 2: Synthesis of this compound

The final step is the N-benzylation of the 2-amino group via reductive amination. This is a highly efficient and selective method for forming secondary amines. The reaction proceeds through an intermediate imine, which is then reduced in situ by sodium borohydride.[1]

Caption: Workflow for the reductive amination step.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Amino-4-ethoxy-1,3-benzothiazole | 194.25 | 9.71 g | 50 |

| Benzaldehyde | 106.12 | 5.84 g (5.6 mL) | 55 |

| Sodium Borohydride (NaBH4) | 37.83 | 2.27 g | 60 |

| Methanol | 32.04 | 250 mL | - |

| Ethyl Acetate | 88.11 | 200 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | - | - |

Experimental Protocol

-

In a 500 mL round-bottom flask, dissolve 9.71 g (50 mmol) of 2-amino-4-ethoxy-1,3-benzothiazole in 200 mL of methanol.

-

To this solution, add 5.6 mL (55 mmol) of benzaldehyde.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base (imine). Monitor the formation of the imine by TLC.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and portion-wise, add 2.27 g (60 mmol) of sodium borohydride to the stirring solution. Control the rate of addition to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until the reaction is complete as indicated by TLC.

-

Quench the reaction by the slow addition of 100 mL of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to yield this compound as a solid. Expected yield: 75-85%.

Characterization Data (Predicted)

1H NMR (400 MHz, CDCl3):

-

δ 7.30-7.45 (m, 5H, Ar-H of benzyl group)

-

δ 7.10 (t, J = 8.0 Hz, 1H, H-6 of benzothiazole)

-

δ 6.85 (d, J = 8.0 Hz, 1H, H-5 of benzothiazole)

-

δ 6.70 (d, J = 8.0 Hz, 1H, H-7 of benzothiazole)

-

δ 5.50 (br s, 1H, NH)

-

δ 4.60 (d, J = 5.6 Hz, 2H, -CH2-Ph)

-

δ 4.10 (q, J = 7.0 Hz, 2H, -O-CH2-CH3)

-

δ 1.45 (t, J = 7.0 Hz, 3H, -O-CH2-CH3)

13C NMR (100 MHz, CDCl3):

-

δ 168.0 (C-2)

-

δ 152.0 (C-4)

-

δ 148.0 (C-7a)

-

δ 138.5 (quaternary C of benzyl group)

-

δ 129.0 (Ar-C of benzyl group)

-

δ 128.0 (Ar-C of benzyl group)

-

δ 127.5 (Ar-C of benzyl group)

-

δ 125.0 (C-6)

-

δ 115.5 (C-3a)

-

δ 110.0 (C-5)

-

δ 108.0 (C-7)

-

δ 64.0 (-O-CH2-CH3)

-

δ 48.0 (-CH2-Ph)

-

δ 15.0 (-O-CH2-CH3)

Trustworthiness and Self-Validation

The successful synthesis of the final product is contingent on the purity of the intermediates. It is crucial to characterize the products of both Step 1.2 and Part 2 by spectroscopic methods (NMR, IR) and to check for purity by TLC and melting point determination. The predicted NMR data serves as a benchmark for the final product verification. The disappearance of the aldehyde proton signal in 1H NMR and the appearance of the benzylic CH2 signal are key indicators of a successful reductive amination.

References

- Bradshaw, T. D., et al. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry, 39(24), 4829-4838.

- Hassan, S. Y. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Oriental Journal of Chemistry, 34(4), 2038-2047.

- Touchette, K. M. (2006). A drug-like molecule synthesis for the second-semester organic chemistry laboratory: reductive amination.

- Hussain, M., et al. (2019). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of the Serbian Chemical Society, 84(1), 1-10.

Sources

Synthesis of N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine, a molecule of interest in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the electrophilic thiocyanation of 4-ethoxyaniline to form the key intermediate, 2-amino-6-ethoxybenzothiazole. This intermediate is subsequently N-benzylated to yield the final product. This document elucidates the chemical principles underpinning these transformations, provides step-by-step instructions for their execution, and includes essential safety and characterization data.

Introduction to the Synthetic Strategy

The 2-aminobenzothiazole scaffold is a privileged structure in drug discovery, appearing in a variety of compounds with diverse biological activities. The synthesis of this compound from 4-ethoxyaniline is an exemplary case of building this important heterocyclic system and subsequently modifying it to explore structure-activity relationships. The ethoxy group at the 4-position and the benzyl group on the exocyclic amine are key functionalities that can be varied to modulate the physicochemical and pharmacological properties of the molecule.

The overall synthetic pathway is depicted below:

Caption: Overall synthetic route from 4-ethoxyaniline to the target compound.

PART 1: Synthesis of 2-Amino-6-ethoxy-1,3-benzothiazole

This initial step involves the formation of the benzothiazole ring system via an electrophilic cyclization reaction, commonly known as the Hugershoff synthesis of benzothiazoles.[1]

Reaction Principle and Mechanism

The reaction proceeds through the in situ generation of thiocyanogen ((SCN)₂), a potent electrophile, from the oxidation of a thiocyanate salt. In this protocol, ammonium thiocyanate is oxidized by bromine in an acidic medium (glacial acetic acid). The electron-rich aromatic ring of 4-ethoxyaniline then undergoes electrophilic aromatic substitution, primarily at the position ortho to the activating amino group. The resulting thiocyanate intermediate rapidly cyclizes, with the nitrogen of the amino group attacking the carbon of the thiocyanate moiety, to form the stable 2-aminobenzothiazole ring.

The ethoxy group at the para position of the aniline starting material directs the thiocyanation to the ortho position and remains as a substituent at the 6-position of the resulting benzothiazole ring.

Caption: Simplified mechanism of the Hugershoff benzothiazole synthesis.

Experimental Protocol: Thiocyanation of 4-Ethoxyaniline

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Ethoxyaniline | 137.18 | 13.72 g | 0.10 |

| Ammonium Thiocyanate | 76.12 | 16.75 g | 0.22 |

| Glacial Acetic Acid | 60.05 | 150 mL | - |

| Bromine | 159.81 | 15.98 g (5.12 mL) | 0.10 |

Equipment:

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Heating mantle

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 13.72 g (0.10 mol) of 4-ethoxyaniline and 16.75 g (0.22 mol) of ammonium thiocyanate in 150 mL of glacial acetic acid.

-

Cooling: Cool the resulting solution to 0-5 °C using an ice bath with continuous stirring.

-

Bromine Addition: Prepare a solution of 15.98 g (0.10 mol) of bromine in 25 mL of glacial acetic acid. Add this bromine solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 60-90 minutes. Maintain the reaction temperature below 10 °C throughout the addition.

-

Reaction: After the complete addition of bromine, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

-

Precipitation: Pour the reaction mixture slowly into 1 L of crushed ice with vigorous stirring. A solid precipitate will form.

-

Neutralization and Isolation: Allow the ice to melt, then neutralize the suspension with concentrated ammonium hydroxide solution until the pH is approximately 6-7. Filter the precipitated solid using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C.

-

Purification (Recrystallization): Recrystallize the crude 2-amino-6-ethoxybenzothiazole from ethanol or a mixture of ethanol and water to obtain a purified product.

Expected Yield: 70-80%

Characterization of 2-Amino-6-ethoxy-1,3-benzothiazole:

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂OS | - |

| Molar Mass | 194.25 g/mol | [2] |

| Appearance | Off-white to light tan powder | [3] |

| Melting Point | 161-163 °C | [2] |

| Solubility | Insoluble in water, soluble in hot ethanol. | - |

PART 2: Synthesis of this compound

The second step involves the functionalization of the exocyclic amino group of the benzothiazole intermediate through N-alkylation with benzyl chloride.

Reaction Principle and Mechanism

This reaction is a nucleophilic substitution where the exocyclic amino group of 2-amino-6-ethoxybenzothiazole acts as a nucleophile. To enhance its nucleophilicity and facilitate the reaction, a strong base such as sodium hydride (NaH) is used to deprotonate the amine, forming a highly reactive amide anion. This anion then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the N-benzyl bond. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the reactants and facilitate the formation of the sodium salt of the amine.

Caption: Simplified mechanism of N-benzylation.

Experimental Protocol: N-Benzylation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-6-ethoxybenzothiazole | 194.25 | 9.71 g | 0.05 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 2.20 g | 0.055 |

| Benzyl Chloride | 126.58 | 6.96 g (6.3 mL) | 0.055 |

| Anhydrous Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Equipment:

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen inlet

-

Thermometer

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add 2.20 g (0.055 mol) of sodium hydride (60% dispersion in mineral oil).

-

Washing of NaH (Optional but Recommended): Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil. Decant the hexane carefully under nitrogen.

-

Addition of Amine: Add 100 mL of anhydrous DMF to the flask, followed by the portion-wise addition of 9.71 g (0.05 mol) of 2-amino-6-ethoxybenzothiazole at 0 °C with stirring.

-

Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes. Evolution of hydrogen gas should be observed.

-

Addition of Benzyl Chloride: Cool the mixture back to 0 °C and add 6.96 g (0.055 mol) of benzyl chloride dropwise via a syringe or dropping funnel.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of 50 mL of ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Expected Yield: 60-75%

Characterization of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆N₂OS | [3] |

| Molar Mass | 284.38 g/mol | [3] |

| Appearance | Solid | - |

| Melting Point | Not widely reported, requires experimental determination. | - |

| Spectroscopic Data | Requires experimental determination (¹H NMR, ¹³C NMR, IR, MS). |

Safety Precautions

General:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times.

Reagent-Specific Hazards:

-

4-Ethoxyaniline: Toxic by inhalation, ingestion, and skin contact. May cause methemoglobinemia. Handle with care.

-

Bromine: Highly corrosive and toxic. Causes severe burns. Handle with extreme caution in a fume hood.

-

Glacial Acetic Acid: Corrosive. Causes severe skin and eye damage.

-

Ammonium Thiocyanate: Harmful if swallowed or in contact with skin. Contact with acids liberates very toxic gas.

-

Sodium Hydride: Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

-

Benzyl Chloride: Lachrymator. Toxic and corrosive. A potential carcinogen. Handle with extreme care in a fume hood.

-

Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

References

- Felix, A. M.; Heimer, E. P.; Lambros, T. J.; Tzougraki, C.; Meienhofer, J. J. Org. Chem. 1978, 43, 4194–4196.

- CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google P

- US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google P

- Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC - NIH.

- Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure.

- US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google P

- (PDF) Benzyl-N-[4-(2-hydroxyethyl)

- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library.

- Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles

- Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionaliz